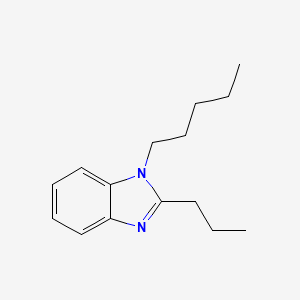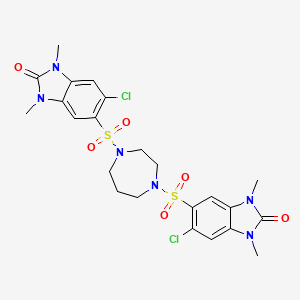![molecular formula C31H28ClN3O B15002258 1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
The synthesis of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves multiple steps, typically starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the introduction of the chlorophenylmethyl and bis(4-methylphenyl) groups, followed by the formation of the spiroimidazolidine structure. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen that acts on serotonin receptors.
The uniqueness of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE lies in its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C31H28ClN3O |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
1'-[(2-chlorophenyl)methyl]-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C31H28ClN3O/c1-22-11-15-25(16-12-22)34-19-20-35(26-17-13-23(2)14-18-26)31(34)27-8-4-6-10-29(27)33(30(31)36)21-24-7-3-5-9-28(24)32/h3-18H,19-21H2,1-2H3 |
InChI 键 |
LURMLFSVJCFIME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)
![1-{[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}-3,5-dimethylpiperidine](/img/structure/B15002177.png)
![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
![7-[(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15002205.png)



![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B15002238.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
![3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002250.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B15002254.png)
![1-(2-methoxyphenyl)-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazine](/img/structure/B15002270.png)
![3,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methylbenzenesulfonamide](/img/structure/B15002272.png)
